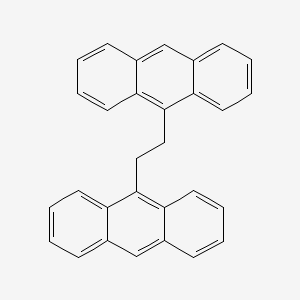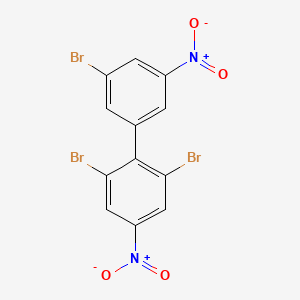
Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester is a synthetic organic compound with the molecular formula C14H24BrNO5 and a molecular weight of 366.25 g/mol . This compound is characterized by the presence of a bromine atom, an acetylamino group, and a diethyl ester moiety, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester typically involves the esterification of propanedioic acid with diethyl alcohol in the presence of an acid catalyst. The acetylamino group is introduced through an acetylation reaction, while the bromopentyl group is incorporated via a bromination reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
作用机制
The mechanism of action of Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the bromopentyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- Propanedioic acid, (acetylamino)(5-chloropentyl)-, diethyl ester
- Propanedioic acid, (acetylamino)(5-iodopentyl)-, diethyl ester
- Propanedioic acid, (acetylamino)(5-fluoropentyl)-, diethyl ester
Uniqueness
Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
属性
CAS 编号 |
5183-26-6 |
|---|---|
分子式 |
C14H24BrNO5 |
分子量 |
366.25 g/mol |
IUPAC 名称 |
diethyl 2-acetamido-2-(5-bromopentyl)propanedioate |
InChI |
InChI=1S/C14H24BrNO5/c1-4-20-12(18)14(16-11(3)17,13(19)21-5-2)9-7-6-8-10-15/h4-10H2,1-3H3,(H,16,17) |
InChI 键 |
MTUPFTCWXFJLCQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCCCCBr)(C(=O)OCC)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)




![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)




